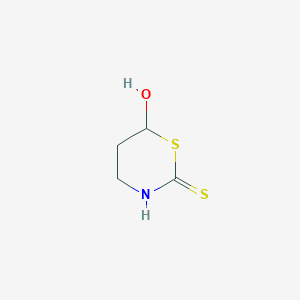
6-Hydroxy-1,3-thiazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1,3-thiazinane-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,3-thiazinane-2-thione typically involves the reaction of 3-amino-1-propanol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in an ethanol-water mixture at room temperature, leading to the formation of the desired thiazinane derivative .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-1,3-thiazinane-2-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazinane derivatives .
Applications De Recherche Scientifique
6-Hydroxy-1,3-thiazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1,3-thiazinane-2-thione involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms allow it to form strong interactions with biological molecules, potentially inhibiting the activity of enzymes and disrupting cellular processes. Further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-Hydroxy-1,3-thiazinane-2-thione include:
- 6-Hydroxy-5,6-dimethyl-1,3-thiazinane-2-thione
- 6-Hydroxy-4,4,6-trimethyl-1,3-thiazinane-2-thione
- 1,3-thiazinane-2-thione derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
106084-43-9 |
|---|---|
Formule moléculaire |
C4H7NOS2 |
Poids moléculaire |
149.2 g/mol |
Nom IUPAC |
6-hydroxy-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C4H7NOS2/c6-3-1-2-5-4(7)8-3/h3,6H,1-2H2,(H,5,7) |
Clé InChI |
ONIPWKPIVYSQGM-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)SC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)
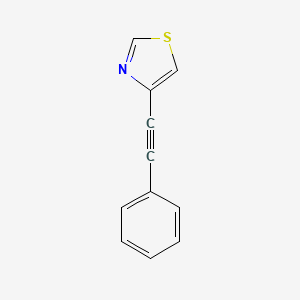
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)

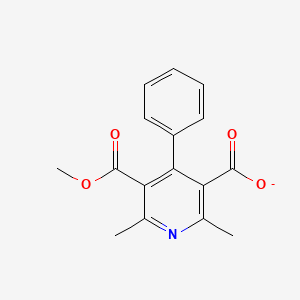
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
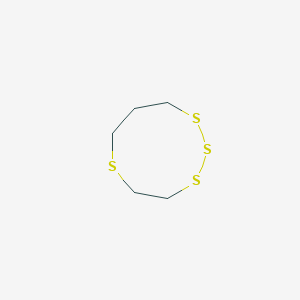
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)

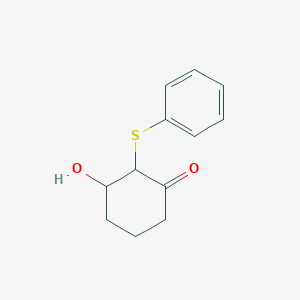
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
